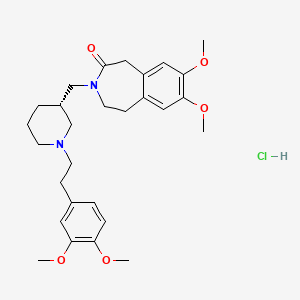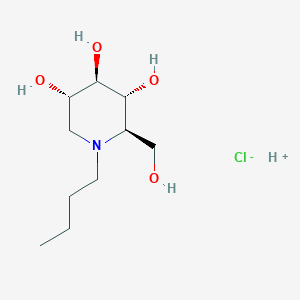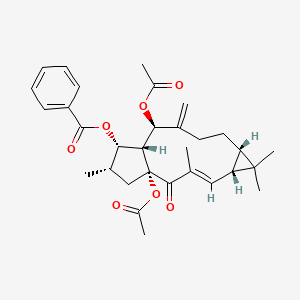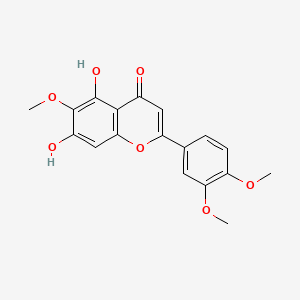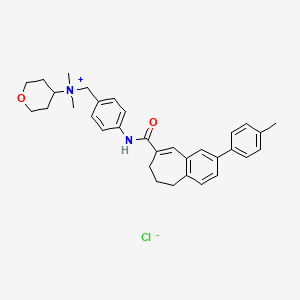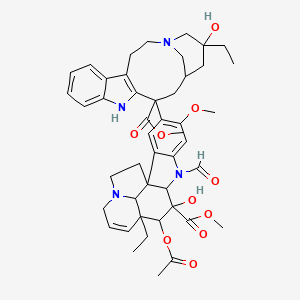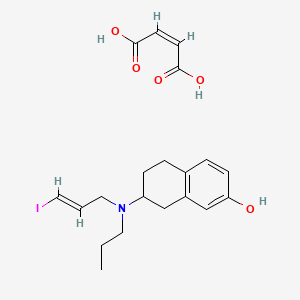
Capsiconiate
描述
Synthesis Analysis
Capsiconiate is synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . They generally accumulate in the placental tissue of the chili pepper fruits . The biosynthesis and accumulation of capsiconiate start at 10–20 days post-anthesis (DPA), increasing from 20 to 40 DPA, reaching the maximum value, and then decreasing .Molecular Structure Analysis
Capsiconiate contains a total of 52 bonds; 24 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .科学研究应用
Antifungal Applications in Agriculture
Capsiconiate and its related compounds have shown promise as antifungal agents in agriculture. They can be used to control the growth of pathogenic fungi in plant crops, offering an eco-friendly alternative to traditional pesticides . This application aligns with the One Health approach, seeking harmony among people, animals, and the environment.
Soil Quality Enhancement
Research indicates that Capsiconiate may influence soil organic carbon (SOC) and nutrient accumulation , which are crucial for capsaicin biosynthesis . Proper fertilization management that enhances capsaicinoid accumulation can lead to improved soil quality and, consequently, healthier crop yields.
TRPV1 Agonist for Pain Relief
Capsiconiate acts as an agonist for the TRPV1 receptor , which is involved in pain perception and inflammation . Its potential for pain relief is significant, as it can mimic the effects of capsaicin without the associated pungency, making it a more tolerable option for patients.
Pharmaceutical Modifications
Capsiconiate derivatives are being explored for their therapeutic applications in treating conditions like diabetes, obesity, cancer , and other inflammatory diseases . The modification of Capsiconiate to enhance its bioavailability and efficacy is a promising field of pharmaceutical research.
属性
IUPAC Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSMOFWZCBFSU-OAMUUVBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Capsiconiate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does capsiconiate exhibit anti-invasive activity against lung adenocarcinoma cells like its counterparts, capsaicin and capsiate?
A1: Unlike capsaicin and capsiate, current research suggests that capsiconiate does not demonstrate anti-invasive activity against lung adenocarcinoma cells. Studies utilizing Boyden chamber assays and spherical invasion assays found that capsiconiate did not suppress the invasion of three different human lung adenocarcinoma cell lines. [, , , , , ]
Q2: Has capsiconiate been shown to have any effect on the metastasis of non-small cell lung cancer (NSCLC)?
A2: The provided research articles focus primarily on capsaicin and capsiate, with limited investigation into the anti-metastatic properties of capsiconiate. Therefore, we cannot definitively conclude whether capsiconiate influences NSCLC metastasis based on the available data. [, , , , , ]
Q3: What is the structural difference between capsaicin, capsiate, and capsiconiate?
A3: While the provided research papers highlight the structural similarities between these compounds, they do not provide detailed structural information for capsiconiate. Further research is necessary to elucidate the precise structural distinctions between these three compounds. [, , , , , ]
Q4: Are there any ongoing studies exploring potential applications of capsiconiate in other disease models or biological systems?
A4: The provided research articles primarily focus on the anti-cancer properties of capsaicin and capsiate in the context of lung cancer. Currently, there is no mention of investigations into other potential applications of capsiconiate within these studies. [, , , , , ]
Q5: Despite its lack of anti-invasive activity in the presented studies, could capsiconiate potentially serve as a starting point for developing novel compounds with therapeutic benefits?
A5: Although capsiconiate did not show anti-invasive activity in the specific cell lines tested, further research is needed to fully understand its potential. Investigating its properties in other biological contexts and exploring potential structural modifications could reveal undiscovered therapeutic applications. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



